molecular formula C22H16N4 B13737799 N1,N5-Bis(pyridin-4-ylmethylene)naphthalene-1,5-diamine

N1,N5-Bis(pyridin-4-ylmethylene)naphthalene-1,5-diamine

Katalognummer: B13737799
Molekulargewicht: 336.4 g/mol
InChI-Schlüssel: FJXHPRVSTIXUPE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N1,N5-Bis(pyridin-4-ylmethylene)naphthalene-1,5-diamine is an organic compound with the molecular formula C22H16N4. It is known for its unique structure, which includes two pyridine rings attached to a naphthalene core via methylene bridges.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N1,N5-Bis(pyridin-4-ylmethylene)naphthalene-1,5-diamine typically involves the condensation reaction between naphthalene-1,5-diamine and pyridine-4-carbaldehyde. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid, under reflux conditions .

Industrial Production Methods

This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

N1,N5-Bis(pyridin-4-ylmethylene)naphthalene-1,5-diamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalene-1,5-dicarboxylic acid derivatives, while reduction may produce the corresponding amine derivatives .

Wissenschaftliche Forschungsanwendungen

N1,N5-Bis(pyridin-4-ylmethylene)naphthalene-1,5-diamine has several scientific research applications, including:

    Coordination Chemistry: It acts as a ligand, forming stable complexes with various metal ions.

    Materials Science: The compound is used in the design of organic materials with specific electronic and optical properties.

    Biological Studies: It is investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Industrial Applications: The compound is explored for use in the development of sensors and catalysts

Wirkmechanismus

The mechanism of action of N1,N5-Bis(pyridin-4-ylmethylene)naphthalene-1,5-diamine involves its ability to coordinate with metal ions through the nitrogen atoms in the pyridine rings. This coordination can influence the electronic properties of the metal center, making it useful in catalysis and materials science. The molecular targets and pathways involved depend on the specific application, such as binding to DNA in biological studies or interacting with metal surfaces in catalytic processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N1,N5-Bis(pyridin-4-ylmethylene)naphthalene-1,5-diamine is unique due to its naphthalene core, which provides rigidity and enhances its ability to form stable complexes with metal ions. This structural feature distinguishes it from other pyridine-based ligands and contributes to its specific applications in materials science and coordination chemistry .

Eigenschaften

Molekularformel

C22H16N4

Molekulargewicht

336.4 g/mol

IUPAC-Name

1-pyridin-4-yl-N-[5-(pyridin-4-ylmethylideneamino)naphthalen-1-yl]methanimine

InChI

InChI=1S/C22H16N4/c1-3-19-20(21(5-1)25-15-17-7-11-23-12-8-17)4-2-6-22(19)26-16-18-9-13-24-14-10-18/h1-16H

InChI-Schlüssel

FJXHPRVSTIXUPE-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C=CC=C2N=CC3=CC=NC=C3)C(=C1)N=CC4=CC=NC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.